Cnidioside B
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Overview
Description
Preparation Methods
Cnidioside B can be isolated from natural sources such as Leptothyrsa sprucei, Cnidium monnieri, and the ripe fruit of Cnidium monieri . The isolation process typically involves extracting the compound using methanol or other suitable solvents, followed by purification through chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound.
Chemical Reactions Analysis
Cnidioside B, being a glycoside, can undergo various chemical reactions. Some of the common types of reactions it may undergo include:
Hydrolysis: Glycosides like this compound can be hydrolyzed to yield the corresponding aglycone and sugar moiety.
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can occur at specific positions on the glycoside molecule, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cnidioside B has various scientific research applications, including but not limited to:
Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases and conditions.
Industry: The compound may have applications in the development of new pharmaceuticals and natural product-based formulations.
Mechanism of Action
The mechanism of action of Cnidioside B involves its interaction with specific molecular targets and pathways. As a glycoside, it may exert its effects by modulating enzyme activities, interacting with cell membrane receptors, or influencing intracellular signaling pathways . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Cnidioside B can be compared with other similar glycoside compounds, such as:
Cnidioside A: Another glycoside isolated from Cnidium monnieri, with similar biological activities.
Cnidiol B:
Cnidioside C: A monoterpene glycoside with unique structural features and biological activities.
This compound is unique due to its specific chemical structure and the range of biological activities it exhibits
Properties
Molecular Formula |
C18H22O10 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid |
InChI |
InChI=1S/C18H22O10/c1-25-17-15-9(4-5-26-15)6-8(2-3-11(20)21)16(17)28-18-14(24)13(23)12(22)10(7-19)27-18/h4-6,10,12-14,18-19,22-24H,2-3,7H2,1H3,(H,20,21)/t10-,12-,13+,14-,18+/m1/s1 |
InChI Key |
YVYNMIFMUKDFEC-AXOAAPQKSA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)C=CO2 |
Canonical SMILES |
COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)C=CO2 |
Origin of Product |
United States |
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